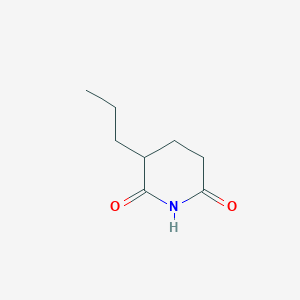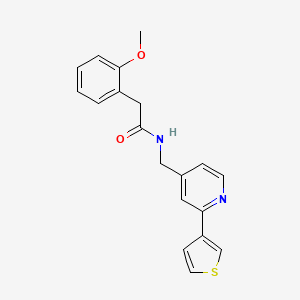
2-(2-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide, also known as MPTA, is a chemical compound that has been the subject of extensive scientific research due to its potential as a drug candidate. MPTA is a derivative of the popular drug, tramadol, which is used to treat moderate to severe pain. The synthesis method for MPTA is complex, and it requires a skilled chemist to produce the compound. In
Wissenschaftliche Forschungsanwendungen
Catalytic Protodeboronation
2-(2-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide: has been employed in catalytic protodeboronation reactions. Unlike the well-established functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. Researchers have utilized a radical approach to achieve protodeboronation of 1°, 2°, and 3° alkyl boronic esters. This transformation is particularly valuable because it enables the formal anti-Markovnikov hydromethylation of alkenes, a previously unknown process .
Alkene Hydromethylation
The hydromethylation sequence facilitated by this compound allows for the addition of a methyl group to alkenes in an anti-Markovnikov manner. This transformation is synthetically valuable, as it provides access to functionalized alkenes with specific regioselectivity. Researchers have applied this method to various substrates, including methoxy-protected (−)-Δ8-THC and cholesterol .
Total Synthesis of Natural Products
The protodeboronation of 2-(2-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide has found utility in the formal total synthesis of several natural products. Notably, it played a crucial role in the synthesis of δ-®-coniceine and indolizidine 209B. These achievements highlight the compound’s versatility and its impact on complex molecule construction .
Materials Science
Given the presence of both aromatic and heterocyclic moieties, 2-(2-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide could find applications in materials science. Its unique structure may contribute to the design of functional materials, such as organic semiconductors or luminescent compounds.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-23-18-5-3-2-4-15(18)11-19(22)21-12-14-6-8-20-17(10-14)16-7-9-24-13-16/h2-10,13H,11-12H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNBUJQONNJRRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-Benzimidazol-2-yl)-4-hydroxyphenyl]acetamide](/img/structure/B2398879.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2398880.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2398883.png)
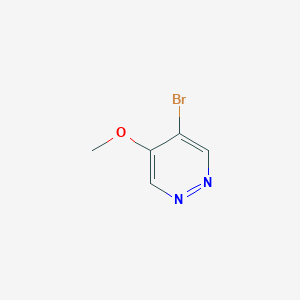
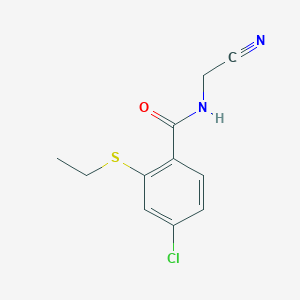
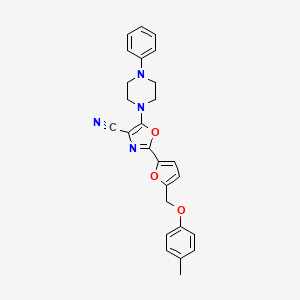
![2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate](/img/structure/B2398888.png)
![4-chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one](/img/structure/B2398889.png)
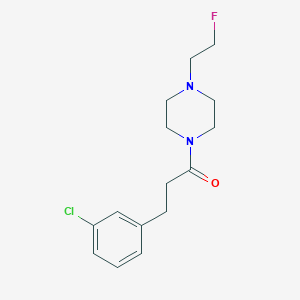
![3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2398893.png)
![1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2398896.png)
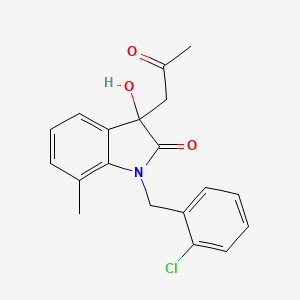
![Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B2398900.png)
